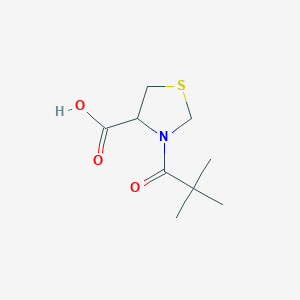
1,4-Bis(2-fluorobenzoyl)-2-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(4-fluorobenzoyl)-benzene is a compound that can be produced by reacting terephthaloyl chloride with fluorbenzol in the presence of aluminium chloride or aluminium bromide . It is a useful starting material for the preparation of high-performance plastics .
Synthesis Analysis
The synthesis of 1,4-bis(4-fluorobenzoyl)-benzene involves the reaction of terephthaloyl chloride with fluorbenzol in the presence of aluminium chloride or aluminium bromide . The reaction is carried out at temperatures of approximately 25° C to approximately 68° C .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,4-bis(4-fluorobenzoyl)-benzene include the reaction of terephthaloyl chloride with fluorbenzol in the presence of aluminium chloride or aluminium bromide .Applications De Recherche Scientifique
Corrosion Inhibition
- DFT Study of Bipyrazole Derivatives as Corrosion Inhibitors : A theoretical investigation using density functional theory (DFT) analyzed bipyrazolic-type organic compounds for their corrosion inhibition capabilities. The study provided insights into the correlation between molecular parameters like the energy gap (ΔE) and corrosion inhibition efficiency, suggesting that similar structural analogs, including potentially 1,4-Bis(2-fluorobenzoyl)-2-methylpiperazine, could be explored for their corrosion inhibitive properties (Wang et al., 2006).
Coordination Chemistry
- Coordination Chemistry of Bidentate Bis(NHC) Ligands : Research on the coordination of bidentate bis(NHC) ligands with palladium demonstrated the formation of complexes with unsymmetrical dicarbene ligands. These findings underline the potential of structurally similar compounds like 1,4-Bis(2-fluorobenzoyl)-2-methylpiperazine in forming metal-organic frameworks or coordination complexes, which could be useful in catalysis or material science (Schick, Pape, & Hahn, 2014).
Fluorescent Sensing and Imaging
- Fluorescent Sensor for Al3+ Detection : A study on a new o-aminophenol-based chemosensor showed high selectivity and sensitivity towards Al3+ ions, illustrating the potential of related chemical structures in developing selective fluorescent sensors for metal ions. This suggests that derivatives of 1,4-Bis(2-fluorobenzoyl)-2-methylpiperazine might be explored for their application in fluorescent sensing and bioimaging (Ye et al., 2014).
Antimicrobial Activities
- Synthesis and Antimicrobial Activities of Novel Derivatives : The synthesis of novel 1,4-bis derivatives and their evaluation as antimicrobial agents point towards the potential use of 1,4-Bis(2-fluorobenzoyl)-2-methylpiperazine in developing new antimicrobial compounds. These derivatives showed promising results, indicating the role of structural modifications in enhancing antimicrobial efficacy (Al‐Azmi & Mahmoud, 2020).
Molecular Machines
- Ferrocene-functionalized [2]Rotaxane : The development of a di-ferrocene-functionalized [2]rotaxane with two fluorophores as stoppers showcases the application of complex organic molecules in creating molecular machines. These systems exhibit reversible, stimuli-responsive movements, suggesting the feasibility of using similar compounds for the design of molecular switches or motors (Zhang et al., 2013).
Propriétés
IUPAC Name |
[4-(2-fluorobenzoyl)-3-methylpiperazin-1-yl]-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2/c1-13-12-22(18(24)14-6-2-4-8-16(14)20)10-11-23(13)19(25)15-7-3-5-9-17(15)21/h2-9,13H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIWCQHCUXVIEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=CC=CC=C2F)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(2-fluorobenzoyl)-2-methylpiperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Dimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]furan-3-carboxamide](/img/structure/B2893657.png)








![Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2893673.png)
![Methyl 3-(3-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2893675.png)

